molecular formula C14H16O4 B1323829 trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-82-4

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323829
M. Wt: 248.27 g/mol
InChI Key: MEKBVCIQBYRCMJ-NXEZZACHSA-N
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Description

“trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-82-4 . It has a molecular weight of 248.28 . The IUPAC name for this compound is (1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound has a melting point range of 96-99 °C .

Scientific Research Applications

Analysis and Detection Techniques

  • A study by Arrebola et al. (1999) developed a method for the determination of certain carboxylic acids in human urine, which is relevant to understanding the metabolism of synthetic pyrethroids. This method involves solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

Synthesis and Structural Studies

  • Research by Kanizsai et al. (2007) explored the synthesis of various γ-oxocarboxylic acids and their reactions to form condensed pyrroloepoxyquinazolines. This study contributes to the understanding of complex organic synthesis and the behavior of these acids under specific conditions (Kanizsai et al., 2007).
  • A study by Urones et al. (2004) focused on the asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, highlighting the methods for preparing these stereoisomers and their significance in organic chemistry (Urones et al., 2004).

Catalysis and Reaction Mechanisms

  • Research by Feuerstein et al. (2001) examined the use of cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane and its catalytic properties in the cross-coupling of aryl bromides with arylboronic acids. This study contributes to the understanding of catalysis in organic reactions (Feuerstein et al., 2001).

Environmental and Biological Applications

  • A study by Baker et al. (2004) developed a method for quantifying urinary metabolites of synthetic pyrethroid insecticides, including certain cyclopropane carboxylic acids. This research is significant for environmental health and exposure assessment (Baker et al., 2004).

Safety And Hazards

This compound is classified as an irritant . It’s always important to handle chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

(1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKBVCIQBYRCMJ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641325
Record name (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-82-4
Record name (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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